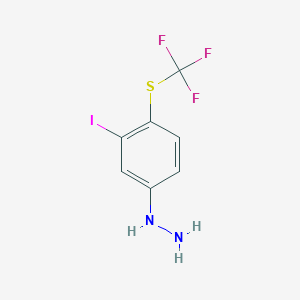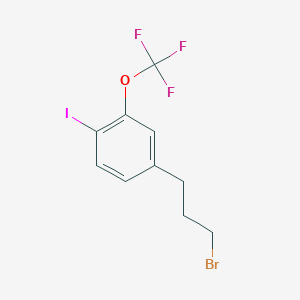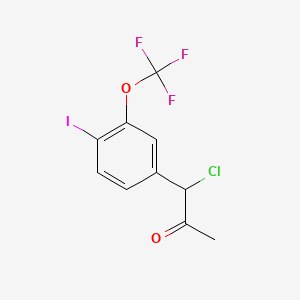
1-Chloro-1-(4-iodo-3-(trifluoromethoxy)phenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-1-(4-iodo-3-(trifluoromethoxy)phenyl)propan-2-one is an organic compound with the molecular formula C10H7ClF3IO2 It is characterized by the presence of a chloro group, an iodo group, and a trifluoromethoxy group attached to a phenyl ring, along with a propan-2-one moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-1-(4-iodo-3-(trifluoromethoxy)phenyl)propan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-iodo-3-(trifluoromethoxy)benzene and 1-chloropropan-2-one.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction. Common solvents include dichloromethane or toluene, and catalysts such as palladium or copper may be used.
Reaction Steps: The reaction proceeds through a series of steps, including halogenation, coupling, and condensation reactions, to form the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-1-(4-iodo-3-(trifluoromethoxy)phenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The presence of the iodo group makes it suitable for coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide may be employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
1-Chloro-1-(4-iodo-3-(trifluoromethoxy)phenyl)propan-2-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound may be used in the development of biologically active molecules, such as pharmaceuticals or agrochemicals.
Medicine: Research into its potential therapeutic properties, including its use as a precursor for drug development, is ongoing.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Chloro-1-(4-iodo-3-(trifluoromethoxy)phenyl)propan-2-one involves its interaction with molecular targets and pathways within a given system. The specific mechanism depends on the context in which the compound is used. For example, in a biological setting, it may interact with enzymes or receptors, leading to a cascade of biochemical events. In an industrial setting, its reactivity and chemical properties are harnessed to achieve desired outcomes in chemical processes.
Comparaison Avec Des Composés Similaires
- 1-Chloro-1-(3-(trifluoromethoxy)-4-(trifluoromethyl)phenyl)propan-2-one
- 1-Chloro-1-(4-iodo-2-(trifluoromethoxy)phenyl)propan-2-one
- 1-Chloro-1-(4-iodo-3-(trifluoromethyl)phenyl)propan-2-one
Comparison: 1-Chloro-1-(4-iodo-3-(trifluoromethoxy)phenyl)propan-2-one is unique due to the specific positioning of the iodo and trifluoromethoxy groups on the phenyl ring. This structural arrangement can influence its reactivity and the types of reactions it undergoes. Compared to similar compounds, it may exhibit different chemical and physical properties, making it suitable for specific applications.
Propriétés
Formule moléculaire |
C10H7ClF3IO2 |
|---|---|
Poids moléculaire |
378.51 g/mol |
Nom IUPAC |
1-chloro-1-[4-iodo-3-(trifluoromethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C10H7ClF3IO2/c1-5(16)9(11)6-2-3-7(15)8(4-6)17-10(12,13)14/h2-4,9H,1H3 |
Clé InChI |
VSJAQQKVZJRIGX-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C1=CC(=C(C=C1)I)OC(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


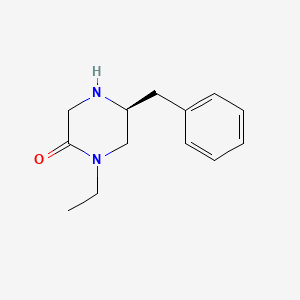
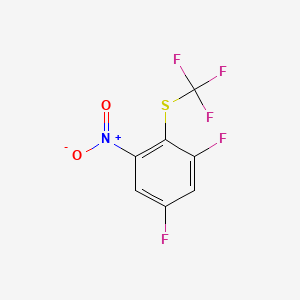
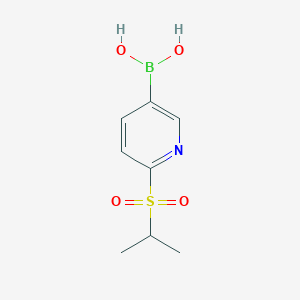
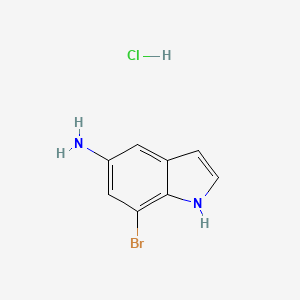
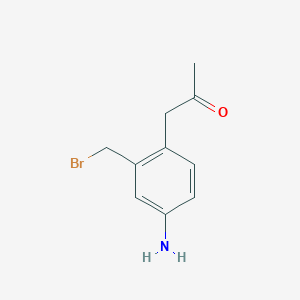
![4-Methyl-2-[methyl(2-trimethylsilylethoxycarbonyl)amino]pentanoic acid](/img/structure/B14046430.png)


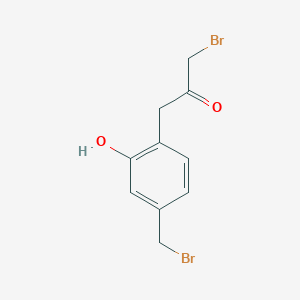
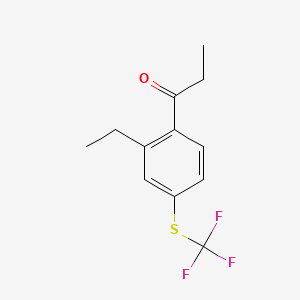
![(3S,6S,9S,11R,15S,20R,21R,24S,25S)-21-(2-aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-18-(11,13-dimethyl-2-oxopentadecyl)-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosane-2,5,8,14,17,23-hexone](/img/structure/B14046473.png)

